molecular formula C4H8N2O2 B133915 3-(N-Nitrosomethylamino)propionaldehyde CAS No. 85502-23-4

3-(N-Nitrosomethylamino)propionaldehyde

Cat. No.: B133915
CAS No.: 85502-23-4
M. Wt: 116.12 g/mol
InChI Key: CQGSPCLZUXSVHE-UHFFFAOYSA-N
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Description

3-(N-Nitrosomethylamino)propionaldehyde is an organic compound with the chemical formula C4H8N2O2. It is a nitrosated derivative of arecoline, a major alkaloid found in areca nut. This compound is known for its potential carcinogenic properties and has been classified as a Group 3 carcinogen by the International Agency for Research on Cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(N-Nitrosomethylamino)propionaldehyde can be synthesized through the nitrosation of arecoline. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in an acidic medium. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .

Industrial Production Methods

the synthesis process in a laboratory setting can be scaled up for industrial purposes with appropriate safety measures and equipment .

Chemical Reactions Analysis

Types of Reactions

3-(N-Nitrosomethylamino)propionaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(N-Nitrosomethylamino)propionaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(N-Nitrosomethylamino)propionaldehyde involves its ability to cause DNA damage. It induces DNA single-strand breaks and DNA-protein cross-links, leading to decreased cell survival. The compound is metabolized by cytochrome P450 enzymes, particularly CYP2A13 and CYP2A6, which activate it to form reactive intermediates that interact with cellular DNA .

Comparison with Similar Compounds

Similar Compounds

  • N-Nitrosoguvacoline
  • N-Nitrosoguvacine
  • 3-(N-Nitrosomethylamino)propionitrile

Comparison

3-(N-Nitrosomethylamino)propionaldehyde is unique due to its specific structure and the type of DNA damage it induces. While other nitrosated derivatives like N-Nitrosoguvacoline and N-Nitrosoguvacine also cause DNA damage, the extent and type of damage can vary. 3-(N-Nitrosomethylamino)propionitrile, another similar compound, is also known for its mutagenic properties but differs in its metabolic activation pathways .

Properties

IUPAC Name

N-methyl-N-(3-oxopropyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c1-6(5-8)3-2-4-7/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGSPCLZUXSVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC=O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501006062
Record name N-Methyl-N-(3-oxopropyl)nitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501006062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85502-23-4
Record name 3-(Methylnitrosoamino)propanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85502-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylnitrosaminopropionaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085502234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N-(3-oxopropyl)nitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501006062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N-NITROSOMETHYLAMINO)PROPIONALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4C3WCP5XF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(N-Nitrosomethylamino)propionaldehyde
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Reactant of Route 6
3-(N-Nitrosomethylamino)propionaldehyde

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